The synthesis of PROTAC CDK9-binding moiety 1 typically involves several key steps:
The structural integrity and binding affinities can be evaluated through computational modeling and molecular dynamics simulations, which provide insights into the stability and dynamics of the PROTAC-protein interactions .
The chemical reactions involved in synthesizing PROTAC CDK9-binding moiety 1 include:
The mechanism by which PROTAC CDK9-binding moiety 1 exerts its effects involves several critical steps:
This targeted degradation mechanism allows for more precise modulation of protein levels compared to traditional inhibitors, potentially reducing side effects associated with prolonged drug exposure.
PROTAC CDK9-binding moiety 1 exhibits several notable physical and chemical properties:
Characterization through techniques such as nuclear magnetic resonance (NMR) spectroscopy provides additional insights into structural integrity and purity .
PROTAC CDK9-binding moiety 1 has several promising applications in scientific research:
The ongoing development and optimization of PROTAC technology continue to expand its potential applications across diverse fields within biomedicine.
Cyclin-dependent kinase 9 (CDK9) serves as the catalytic core of the positive transcription elongation factor b complex, partnering primarily with cyclin T1 to phosphorylate the carboxyl-terminal domain of RNA polymerase II at serine 2 residues. This phosphorylation event triggers the release of paused RNA polymerase II, enabling productive transcriptional elongation of genes governing cell proliferation, apoptosis evasion, and DNA damage response [2] [4] [6]. Unlike cell cycle-associated cyclin-dependent kinases, cyclin-dependent kinase 9 regulates short-lived oncoproteins with rapid turnover rates, including myeloid cell leukemia 1 and cyclin D1. Consequently, cyclin-dependent kinase 9 hyperactivity is mechanistically linked to tumorigenesis across diverse malignancies. Structural analyses reveal cyclin-dependent kinase 9’s conserved kinase domain featuring a deep ATP-binding pocket flanked by a glycine-rich loop (residues 17–36), with key residues (aspartate 104, cysteine 106, aspartate 167) facilitating critical hydrogen bonds with inhibitors [4] [6].
Table 1: Key Biochemical and Functional Characteristics of Cyclin-Dependent Kinase 9
Property | Description | Functional Significance |
---|---|---|
Catalytic Partner | Cyclin T1 (primary), Cyclin K | Determines substrate specificity and activation state |
Primary Function | Phosphorylation of RNA polymerase II CTD at Ser2 | Releases transcriptional pausing; enables elongation |
Oncogenic Substrates | Myeloid cell leukemia 1, Cyclin D1, c-Myc, Survivin | Supports tumor cell survival and proliferation |
Structural Features | ATP-binding pocket with hinge region (Asp104, Cys106), catalytic loop (Asp167), glycine-rich loop (Phe30) | Pharmacophore for inhibitor/degrader design |
Cancer Relevance | Overexpressed in AML, lymphoma, solid tumors; correlates with poor prognosis | Therapeutic vulnerability in transcriptionally addicted cancers |
The PROTAC CDK9-binding moiety 1 (chemical name: PROTAC CDK9 ligand-1; CAS: 3031327-95-1; molecular weight: 368.48 g/mol; formula: C~20~H~28~N~6~O) represents a critical pharmacophore for targeted degradation approaches. This ligand demonstrates selective binding to cyclin-dependent kinase 9’s ATP pocket, serving as the foundation for proteolysis-targeting chimera development [1] [3]. Its chemical structure features a stereospecific core (off-white to light yellow solid) with hydrogen-bonding capabilities critical for ternary complex formation with cereblon E3 ligase [1] [5].
Cyclin-dependent kinase 9 intersects with MYC-driven transcriptional amplification through bidirectional regulation: (1) Cyclin-dependent kinase 9 recruitment to MYC super-enhancers upregulates MYC transcription, and (2) MYC protein recruits cyclin-dependent kinase 9 to promoter regions of downstream oncogenes, establishing a feed-forward oncogenic circuit [4] [6]. This codependency creates a therapeutic vulnerability in MYC-addicted cancers—including aggressive lymphomas and small cell lung carcinomas—where cyclin-dependent kinase 9 inhibition disrupts MYC-dependent transcriptional programs. Crucially, cyclin-dependent kinase 9 phosphorylates MYC at serine 62, stabilizing the MYC protein and extending its oncogenic half-life [6] [10].
In acute myeloid leukemia models, cyclin-dependent kinase 9 maintains survival through sustained expression of myeloid cell leukemia 1 (>50% reduction post-cyclin-dependent kinase 9 degradation), an antiapoptotic protein frequently overexpressed in treatment-resistant disease [2] [4]. Simultaneous depletion of multiple short-lived oncoproteins (MYC, myeloid cell leukemia 1, XIAP) via cyclin-dependent kinase 9 degradation induces synergistic apoptosis, overcoming compensatory mechanisms observed with single-agent inhibitors [4] [10]. This multi-oncoprotein targeting effect positions cyclin-dependent kinase 9 degraders as a strategic solution for heterogeneous tumors reliant on parallel survival pathways.
Table 2: Survival Proteins Regulated by Cyclin-Dependent Kinase 9 in Cancer
Oncoprotein | Function | Turnover Rate | Therapeutic Consequence of Degradation |
---|---|---|---|
MYC | Transcription factor | Very rapid (t~1/2~ <30 min) | Collapse of MYC-dependent transcriptional programs; tumor growth arrest |
Myeloid cell leukemia 1 | BCL-2 family antiapoptotic protein | Rapid (t~1/2~ ≈1–3 hr) | Priming for intrinsic apoptosis; chemosensitization |
Cyclin D1 | Cell cycle regulator (G~1~/S transition) | Moderate | Cell cycle arrest at G~1~ phase; reduced proliferation |
Survivin | Inhibitor of apoptosis protein | Cell cycle-dependent | Mitotic catastrophe; enhanced radiation sensitivity |
Traditional occupancy-based cyclin-dependent kinase 9 inhibitors (e.g., flavopiridol, riviciclib) suffer from three fundamental limitations: (1) Pharmacokinetic challenges—flavopiridol requires complex intravenous formulations due to poor solubility, partially mitigated by prodrug derivatives (TP-1287) [4] [6]; (2) Target selectivity issues—first-generation inhibitors exhibit polypharmacology across cyclin-dependent kinase family members (half-maximal inhibitory concentration <100 nM against cyclin-dependent kinase 1, 2, 4, 6, 9), causing dose-limiting toxicities like neutropenia and thromboembolism [4] [6]; and (3) Transient target suppression—continuous target coverage is required for sustained depletion of rapidly turning over oncoproteins like myeloid cell leukemia 1, necessitating high drug exposure that narrows the therapeutic index [10].
Proteolysis-targeting chimeras overcome these constraints through their catalytic mechanism: By recruiting E3 ubiquitin ligases (e.g., cereblon, von Hippel-Lindau) to cyclin-dependent kinase 9, they induce polyubiquitination and proteasomal degradation, eliminating both enzymatic and scaffolding functions of the target [5] [10]. This event-driven pharmacology enables substoichiometric activity—degradation persists after complex dissociation—reducing dosing requirements and mitigating target overexpression resistance [10]. Molecular modeling confirms that PROTAC CDK9-binding moiety 1, when incorporated into proteolysis-targeting chimeras, maintains optimal distance (26–57 Å) between cyclin-dependent kinase 9 and cereblon ligands, facilitating productive ternary complex formation [5] [8]. Linker optimization studies demonstrate that proteolysis-targeting chimera efficacy correlates nonlinearly with linker length, with 26 Å spacers maximizing degradation efficiency by balancing complex rigidity and conformational flexibility [5] [8].
Furthermore, proteolysis-targeting chimera-mediated degradation exhibits enhanced selectivity over pan-cyclin-dependent kinase inhibitors. While PROTAC CDK9-binding moiety 1 retains affinity for other cyclin-dependent kinases, proteolysis-targeting chimera selectivity arises from differential ternary complex formation efficiency and surface lysine accessibility required for ubiquitination [5] [10]. This multi-layered selectivity profile minimizes off-target cyclin-dependent kinase inhibition, potentially improving the therapeutic window in transcriptionally addicted cancers refractory to conventional cyclin-dependent kinase 9 inhibitors.
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